Heptane-1,7-diyl dinonanoate
Description
Heptane-1,7-diyl dinonanoate is a diester compound comprising a linear heptane backbone (C₇H₁₂) with nonanoate ester groups (-O₂CC₈H₁₇) at both terminal positions. Its molecular formula is C₂₅H₄₆O₄, and its calculated molecular weight is 410.71 g/mol.
The compound’s long alkyl chains and ester functional groups likely confer high lipophilicity, making it suitable for applications such as plasticizers, surfactants, or lubricants. However, its specific industrial or biological roles remain less documented compared to other heptane-1,7-diyl derivatives discussed below.
Properties
CAS No. |
5453-30-5 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
7-nonanoyloxyheptyl nonanoate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-12-16-20-24(26)28-22-18-14-11-15-19-23-29-25(27)21-17-13-10-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
QLZXRFAUNOYXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,7-diyl dinonanoate typically involves the esterification of heptane-1,7-diol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptane-1,7-diyl dinonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and heptane-1,7-dicarboxylic acid.
Reduction: Heptane-1,7-diol and nonanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Heptane-1,7-diyl dinonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of heptane-1,7-diyl dinonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and heptane-1,7-diol, which can further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The heptane-1,7-diyl moiety serves as a versatile scaffold for diverse functional groups, significantly altering physicochemical properties and applications. Key analogs include:
Physicochemical Properties and Reactivity
- Polarity and Solubility: this compound: Low polarity due to long alkyl chains; expected to be soluble in organic solvents (e.g., acetone, hexane) but insoluble in water. 1,7-Heptanediol: High polarity (hydroxyl groups); water-soluble and miscible with alcohols . 1,7-Diaminoheptane: Moderate polarity (amine groups); soluble in polar solvents like ethanol and water . CB7CB: Rigid biphenyl groups reduce flexibility; soluble in dichloromethane or THF, critical for liquid crystal alignment .
- Thermal Stability: Esters (dinonanoate) and amines (diaminoheptane) exhibit higher thermal stability than diols, which may dehydrate at elevated temperatures. CB7CB’s biphenyl structure enhances thermal resilience, enabling applications in display technologies .
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